molecular formula C16H15BrN2O4S B2831817 2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide CAS No. 2415633-94-0

2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2831817
CAS No.: 2415633-94-0
M. Wt: 411.27
InChI Key: SHVZRSMKCYAAQO-UHFFFAOYSA-N
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Description

2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and a furan ring substituted with an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as a β-keto ester and an amine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, often with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan and oxazole rings can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the furan or oxazole rings.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with sulfonamide groups are often explored for their potential as enzyme inhibitors or antimicrobial agents. The presence of the oxazole and furan rings may enhance the biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, high-performance materials.

Mechanism of Action

The mechanism of action for compounds like 2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide often involves interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine atom and heterocyclic rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide: Similar structure but with different substituents on the oxazole ring.

    N-(2-bromo-4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide: Lacks the furan ring, which may affect its chemical reactivity and biological activity.

Uniqueness

The unique combination of the bromine atom, sulfonamide group, and the oxazole-furan system in 2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c1-10-16(11(2)23-19-10)14-8-7-12(22-14)9-18-24(20,21)15-6-4-3-5-13(15)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVZRSMKCYAAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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